

YCT529: Application Notes and Protocols for Preclinical Contraceptive Research

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For Researchers, Scientists, and Drug Development Professionals

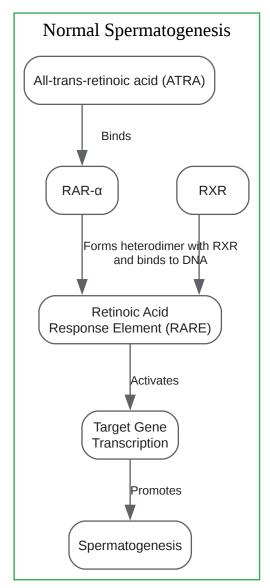
Introduction

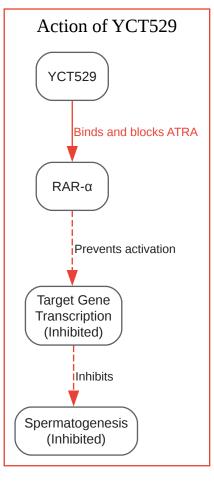
YCT529 is an experimental, orally active, non-hormonal male contraceptive agent that targets the retinoic acid receptor-alpha (RAR-α).[1] By selectively inhibiting RAR-α, **YCT529** disrupts spermatogenesis, the process of sperm production, leading to a reversible state of infertility.[1] [2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of **YCT529**, based on published research findings.

Mechanism of Action: Targeting the Retinoic Acid Signaling Pathway

YCT529 functions as a potent and selective antagonist of the retinoic acid receptor-alpha (RAR- α).[2] The retinoic acid signaling pathway is crucial for spermatogenesis, and its disruption can halt sperm production.[2] **YCT529** competitively binds to RAR- α , preventing the natural ligand, all-trans-retinoic acid (ATRA), from activating the receptor. This inhibition blocks the downstream transcriptional events necessary for germ cell differentiation and maturation, ultimately leading to a cessation of sperm production.

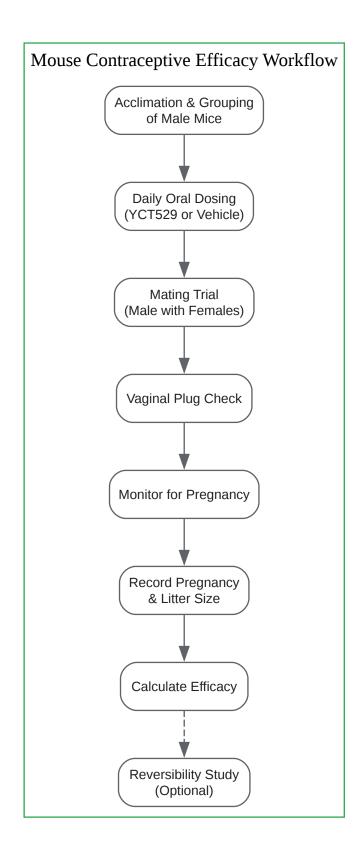












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References

- 1. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review PMC [pmc.ncbi.nlm.nih.gov]
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